The compound "8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine" belongs to a broader class of [1,2,4]triazolo[1,5-a]pyridine derivatives, which have been extensively studied for their diverse biological activities. These compounds have shown promise as anticancer agents, anticonvulsants, cardiovascular agents, herbicides, and as building blocks for drug design due to their unique structural features and biological properties.
The [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and studied as a class of anticancer agents. These compounds have shown high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models, with the ability to overcome resistance attributed to multidrug resistance transporter proteins1.
A series of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and tested for their anticonvulsant activity. Some of these compounds have demonstrated potent activity against seizures in animal models, with a lower propensity to cause emesis, suggesting their potential as anticonvulsant agents2.
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has led to the discovery of compounds with promising coronary vasodilating and antihypertensive activities. These compounds could serve as potential cardiovascular agents3.
1,2,4-Triazolo[4,3-a]pyridine derivatives have been identified as having good herbicidal activity against a range of weeds, with the potential to become novel lead compounds for the development of herbicides against dicotyledonous weeds4.
Functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine cores have been prepared. These non-flat, bicyclic heterocycles are likely to find utility as privileged motifs for lead-like compound design, with some compounds stimulating glucagon-like peptide-1 (GLP-1) secretion, indicating potential as anti-diabetes drug leads5.
Fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The highest activity in the series was observed for a compound with a trifluoromethylphenyl substitution, indicating that these compounds may act through mechanisms other than dihydrofolate reductase inhibition6.
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine derivatives varies depending on the substitution pattern and the biological target. For instance, certain triazolopyrimidines have been found to inhibit tubulin polymerization uniquely, without competing with paclitaxel, and instead inhibit the binding of vincas to tubulin, which is a distinct mechanism of action for anticancer activity1. In the field of anticonvulsant research, the 1,2,4-triazolo[4,3-a]pyrazine ring system has been identified as a bioisostere of the purine ring, with some derivatives showing potent activity against maximal electroshock-induced seizures in rats2. Additionally, 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized with various heterocyclic fusions, demonstrating significant coronary vasodilating and antihypertensive activities3.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: